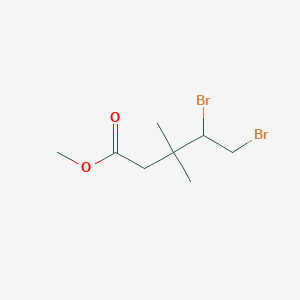
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and a methoxy group attached to a cyclohexadiene-1,2-dione core.
Vorbereitungsmethoden
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexadiene-1,2-dione with tert-butyl chloride in the presence of a strong base such as sodium hydride. The methoxy group can be introduced through a subsequent methylation reaction using methyl iodide and a base like potassium carbonate .
Analyse Chemischer Reaktionen
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- include:
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: This compound lacks the methoxy group, which can significantly alter its reactivity and applications.
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: The presence of a hydroxy group instead of a methoxy group can lead to different chemical properties and biological activities.
The uniqueness of 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77145-10-9 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
3,6-ditert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)9-8-10(18-7)11(15(4,5)6)13(17)12(9)16/h8H,1-7H3 |
InChI-Schlüssel |
PSHQNKZZWLAASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
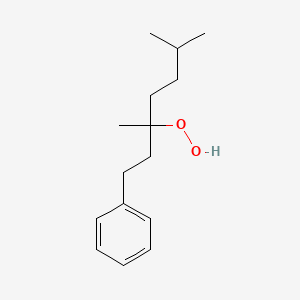
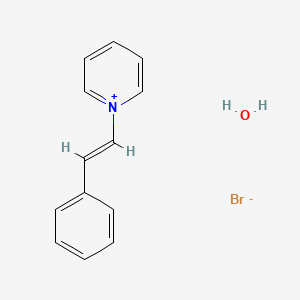
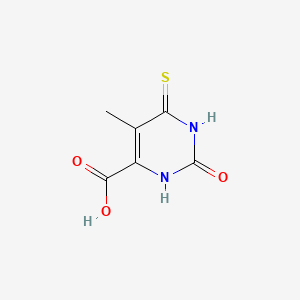
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)

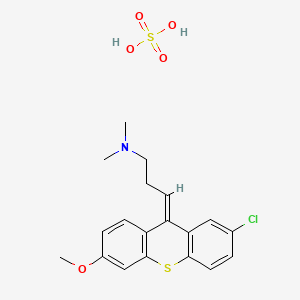




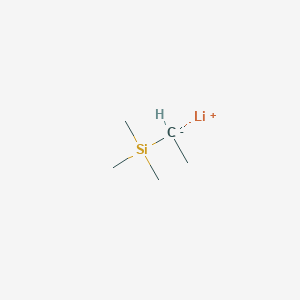
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
